6-(3,4-Difluorophenyl)-2-hydroxypyridine
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Overview
Description
6-(3,4-Difluorophenyl)-2-hydroxypyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a hydroxyl group at the 2-position and a difluorophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine typically involves the reaction of 3,4-difluoroaniline with a suitable pyridine derivative. One common method is the condensation of 3,4-difluoroaniline with 2-pyridone under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like manganese dioxide to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-(3,4-Difluorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-(3,4-difluorophenyl)-2-pyridone.
Reduction: Formation of 6-(3,4-difluorophenyl)-2-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(3,4-Difluorophenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(3,4-Difluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 6-(3,4-Difluorophenyl)-2-pyridone
- 6-(3,4-Difluorophenyl)-2-aminopyridine
- 3,4-Difluorophenyl isocyanate
Comparison: Compared to its analogs, 6-(3,4-Difluorophenyl)-2-hydroxypyridine exhibits unique properties due to the presence of both hydroxyl and difluorophenyl groups. This combination enhances its reactivity and potential biological activities. The hydroxyl group allows for hydrogen bonding, which can influence its interaction with biological targets, while the difluorophenyl group imparts stability and lipophilicity .
Properties
CAS No. |
1111113-02-0 |
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Molecular Formula |
C11H7F2NO |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
6-(3,4-difluorophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7F2NO/c12-8-5-4-7(6-9(8)13)10-2-1-3-11(15)14-10/h1-6H,(H,14,15) |
InChI Key |
DHIPCSYOWKUXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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